molecular formula C24H28FNO3 B12203406 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12203406
M. Wt: 397.5 g/mol
InChI Key: DURWVBAUTXRSHU-JJFYIABZSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a fluorobenzylidene group, and a bis(2-methylpropyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzofuran derivative with a fluorobenzaldehyde under basic conditions.

    Attachment of the Bis(2-methylpropyl)amino Group: This is typically done through nucleophilic substitution reactions using bis(2-methylpropyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of fluorobenzyl-substituted benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C24H28FNO3

Molecular Weight

397.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H28FNO3/c1-15(2)12-26(13-16(3)4)14-20-21(27)9-8-19-23(28)22(29-24(19)20)11-17-6-5-7-18(25)10-17/h5-11,15-16,27H,12-14H2,1-4H3/b22-11-

InChI Key

DURWVBAUTXRSHU-JJFYIABZSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O)CC(C)C

Origin of Product

United States

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